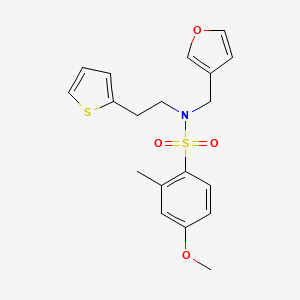

N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxy-2-methyl-substituted aromatic core. The sulfonamide nitrogen is dual-substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. This structure combines electron-donating (methoxy) and sterically influencing (methyl) groups on the benzene ring, alongside heterocyclic moieties (furan and thiophene) known to modulate pharmacokinetic properties and target interactions . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with sulfonamide-based therapeutics explored for antimicrobial, enzyme inhibitory, and receptor-targeting activities .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-15-12-17(23-2)5-6-19(15)26(21,22)20(13-16-8-10-24-14-16)9-7-18-4-3-11-25-18/h3-6,8,10-12,14H,7,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFCMWSINBAKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the furan and thiophene groups through various coupling reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution reactions on the benzenesulfonamide core can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Cores

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Key Differences : The benzene ring substitutes the 2-methyl group with a 3-chloro atom.

- Implications : Chlorine’s electronegativity enhances metabolic stability and may influence binding affinity compared to the methyl group’s steric effect. This analog’s synthesis and characterization methods (e.g., NMR, IR) are transferable to the target compound .

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)benzenesulfonamide Derivatives

- Example : Compound 85 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide)

- Key Differences : Replaces the furan-3-ylmethyl group with a benzo[d]thiazole-thiophene hybrid.

- Such derivatives are studied for anthrax lethal factor inhibition, suggesting sulfonamide-thiophene hybrids as bioactive scaffolds .

Sulfonamide Derivatives with Heterocyclic Substituents

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

- Example: Foroumadi et al. (2005) synthesized quinolones with thiophen-2-yl substituents.

- Key Differences: Sulfonamide is replaced by a quinolone core, but the thiophene moiety is retained.

- Implications : These compounds exhibit antibacterial activity, highlighting thiophene’s role in enhancing lipophilicity and membrane penetration .

Triarylpyrazole Sulfonamides

- Example: N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f)

- Key Differences : A pyrazole-pyridine core replaces the benzene ring, with a methoxyphenyl group.

- Implications : Such structures are optimized for kinase inhibition, demonstrating the versatility of sulfonamides in diverse therapeutic contexts .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- Target Compound : The methoxy group improves water solubility, while the methyl and heterocycles (logP ~3–4 estimated) enhance membrane permeability.

- Comparison: Compound 85 (): Higher logP (~4.5) due to benzothiazole, reducing aqueous solubility. Quinolone Derivatives (): logP ~2.5–3.5, balancing solubility and permeability for antibacterial efficacy .

Metabolic Stability

- Furan vs. Thiophene : Furan’s lower electron density may increase oxidative metabolism compared to thiophene, which is more resistant to CYP450 enzymes .

- Chlorine Substitution () : The chloro analog’s metabolic stability is likely superior to the methyl variant due to reduced susceptibility to oxidation.

Comparative Data Table

Biological Activity

N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, with the CAS number 1428380-58-8, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The structure includes a furan ring, a methoxy group, and a thiophene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₄S₂ |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1428380-58-8 |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The furan and thiophene rings may engage in π-π stacking interactions with aromatic amino acids in target proteins, influencing their activity. Additionally, the sulfonamide group can participate in hydrogen bonding and ionic interactions with enzymes or receptors, modulating various biological pathways.

Biological Activities

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Anticancer Properties : Research has highlighted the potential anticancer activity of this compound. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). The mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound showed an IC50 value of 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM), indicating its potential as a therapeutic agent in breast cancer treatment.

- Mechanistic Insights : Flow cytometry analysis revealed that this compound induces apoptosis in MCF-7 cells in a dose-dependent manner. Western blotting confirmed increased levels of p53 and cleaved caspase-3, supporting its role as an apoptosis inducer.

Research Findings

Recent investigations have focused on the structural modifications of sulfonamide derivatives to enhance their biological activity. For instance:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(furan-3-ylmethyl)... | 15.63 | Anticancer |

| Reference Compound (Tamoxifen) | 10.38 | Anticancer |

| Other Derivatives | Varies | Antimicrobial |

Q & A

Basic Research Question: What are the optimal synthetic routes and reaction conditions for preparing N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of intermediates. For example:

- Step 1 : React 4-methoxy-2-methylbenzenesulfonyl chloride with furan-3-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the monosubstituted sulfonamide intermediate .

- Step 2 : Introduce the thiophen-2-ylethyl group via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ or CuI may enhance yield in cross-coupling steps .

- Optimization : Solvent choice (DMF or THF), temperature control (0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for reproducibility.

Basic Research Question: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8 ppm, furan/thiophene protons at δ 6.0–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS for [M+H]+ ion) validates molecular formula .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Substituent Modification : Systematically alter methoxy, methyl, or heterocyclic (furan/thiophene) groups. For example, replacing the methoxy with a nitro group may enhance receptor binding .

- Biological Assays : Test derivatives against enzyme targets (e.g., COX-2, kinases) using fluorescence polarization or SPR assays. Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, guiding synthetic priorities .

Advanced Research Question: What mechanisms underlie its potential interactions with cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Metabolism Studies : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure competitive/non-competitive inhibition. Calculate Ki values .

- Structural Analysis : Overlay the compound’s 3D structure (from X-ray crystallography or DFT-optimized models) with CYP active sites to identify steric/electronic clashes .

Advanced Research Question: How should researchers address contradictory data in biological activity across different assay systems?

Methodological Answer:

- Assay Validation : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For instance, discrepancies in IC₅₀ values may arise from membrane permeability issues .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate cell lines for target expression (via Western blotting) .

- Data Normalization : Adjust for nonspecific binding using techniques like surface plasmon resonance (SPR) background subtraction .

Advanced Research Question: What computational strategies predict the compound’s solubility and bioavailability?

Methodological Answer:

- Lipinski’s Rule of Five : Calculate logP (Octanol-water partition coefficient) using software like ChemAxon. Values >5 may indicate poor solubility .

- Solubility Prediction : Use Abraham solvation parameters or COSMO-RS models to estimate aqueous solubility .

- Permeability Assays : Simulate intestinal absorption via Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) .

Advanced Research Question: How can researchers mitigate stability issues during long-term storage?

Methodological Answer:

- Degradation Studies : Accelerate stability testing under stress conditions (40°C/75% RH, acidic/basic pH). Monitor via HPLC for decomposition products .

- Formulation Optimization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent oxidation .

- Crystalline Form Screening : Use X-ray powder diffraction (XRPD) to identify stable polymorphs with higher melting points .

Advanced Research Question: What strategies optimize multi-gram synthesis while maintaining green chemistry principles?

Methodological Answer:

- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce metal waste .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Flow Chemistry : Scale up using continuous flow reactors to improve heat/mass transfer and reduce reaction times .

Advanced Research Question: How can in vitro toxicity be assessed prior to in vivo studies?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells. EC₅₀ values >100 μM suggest low toxicity .

- Genotoxicity Tests : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to detect mutagenic potential .

- hERG Channel Binding : Patch-clamp electrophysiology or radioligand displacement assays (e.g., [³H]-dofetilide) assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.